molecular formula C17H19N5O B6099117 5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone

Cat. No. B6099117
M. Wt: 309.4 g/mol
InChI Key: RSRFPGRMZHUKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cellular growth, proliferation, differentiation, and survival. Overexpression or activation of EGFR has been implicated in the pathogenesis of various human cancers, including lung, breast, colorectal, and head and neck cancers. AG-1478 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the biological functions of EGFR and its downstream signaling pathways.

Mechanism of Action

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of tyrosine residues on the receptor. This leads to the inhibition of downstream signaling pathways, such as the PI3K-AKT and MAPK-ERK pathways, which are involved in cell survival, proliferation, and differentiation. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, such as HER2, HER3, and c-Met.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and cell cycle arrest in EGFR-dependent cancer cells, such as A431 and HCC827 cells, but not in EGFR-independent cells, such as MCF-7 and MDA-MB-231 cells. This compound can also enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair and anti-apoptotic pathways. This compound has been reported to have a half-life of approximately 2 hours in vivo and can be administered orally or intraperitoneally.

Advantages and Limitations for Lab Experiments

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone has several advantages as a research tool compound. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, which reduces the risk of off-target effects. It is also relatively stable and can be stored at room temperature for several months without significant degradation. However, this compound has some limitations as well. It is a small molecule inhibitor and may not fully mimic the effects of EGFR antibodies or ligand-binding inhibitors, which can induce receptor internalization and degradation. This compound may also have different pharmacokinetic and pharmacodynamic properties in different animal models or human patients, which may affect its efficacy and toxicity.

Future Directions

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone has been widely used as a research tool compound in the past two decades, but its full potential has not been fully explored yet. Here are some future directions for this compound research:
1. Combination therapy: this compound may have synergistic effects with other anticancer agents, such as immune checkpoint inhibitors, PARP inhibitors, or HDAC inhibitors, in the treatment of EGFR-dependent cancers.
2. Biomarker discovery: this compound may be used to identify novel biomarkers or therapeutic targets in EGFR-dependent cancers, such as microRNAs, long non-coding RNAs, or alternative splicing variants.
3. Drug delivery: this compound may be encapsulated in nanoparticles or liposomes to improve its pharmacokinetic and pharmacodynamic properties, such as bioavailability, half-life, and tissue distribution.
4. Imaging: this compound may be labeled with fluorescent dyes or radioisotopes to visualize its distribution and binding kinetics in vivo, which may provide insights into the pharmacology and pharmacodynamics of EGFR inhibitors.
5. Structural biology: this compound may be used as a probe to investigate the conformational changes and dynamics of EGFR and its kinase domain, which may facilitate the design of more potent and selective EGFR inhibitors.
In conclusion, this compound is a small molecule inhibitor of EGFR tyrosine kinase that has been widely used as a research tool compound in the past two decades. This compound has several advantages as a research tool compound, such as high selectivity, stability, and ease of use, but also has some limitations, such as incomplete mimicry of EGFR antibodies or ligand-binding inhibitors. Future research on this compound may focus on combination therapy, biomarker discovery, drug delivery, imaging, and structural biology.

Synthesis Methods

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone can be synthesized by several methods. The most commonly used method involves the reaction of 4,6,7-trimethyl-2-quinazolinamine with 5,6-dimethyl-4(1H)-pyrimidinone in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction typically proceeds at elevated temperatures for several hours and yields this compound as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone has been extensively used in scientific research to investigate the biological functions of EGFR and its downstream signaling pathways. In vitro studies have shown that this compound can inhibit the autophosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK, in a dose-dependent manner. In vivo studies have demonstrated that this compound can inhibit the growth of EGFR-dependent tumors in animal models, such as xenografts and transgenic mice. This compound has also been used as a positive control in various assays, such as cell viability, proliferation, migration, and invasion assays, to evaluate the efficacy of other EGFR inhibitors or potential anticancer agents.

properties

IUPAC Name

4,5-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-8-6-13-12(5)19-16(20-14(13)7-9(8)2)22-17-18-11(4)10(3)15(23)21-17/h6-7H,1-5H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFPGRMZHUKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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